Montelukast-d6

Descripción general

Descripción

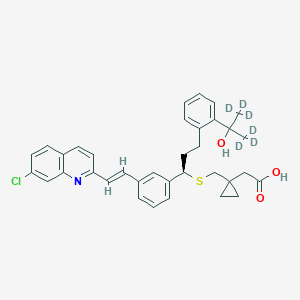

Montelukast-d6 is a deuterium-labeled isotopologue of Montelukast sodium, a potent leukotriene receptor antagonist used primarily as an internal standard in bioanalytical assays. Its molecular formula is C₃₅H₂₉D₆ClNNaO₃S, with a molecular weight of 614.2 g/mol . The compound incorporates six deuterium atoms at specific positions, enhancing its utility in liquid chromatography-tandem mass spectrometry (LC-MS/MS) by minimizing interference with the quantification of unlabeled Montelukast in biological matrices . Instead, its deuterated structure ensures distinct chromatographic and mass spectral properties, critical for compensating analytical variability in pharmacokinetic and metabolic studies .

Métodos De Preparación

La síntesis de NT-157 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones subsecuentes en condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción son propietarias y no se divulgan públicamente. Se sabe que NT-157 está disponible en varias formas, incluidas sólidas y de solución, para fines de investigación . Los métodos de producción industrial para NT-157 no están ampliamente documentados, ya que se utiliza principalmente en entornos de investigación.

Análisis De Reacciones Químicas

NT-157 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación y Reducción: Estas reacciones son esenciales para modificar los grupos funcionales de NT-157, lo que puede influir en su actividad biológica.

Reacciones de Sustitución: Estas reacciones implican la sustitución de átomos o grupos específicos dentro de la molécula, lo que puede alterar sus propiedades y eficacia.

Reactivos y Condiciones Comunes: La síntesis y modificación de NT-157 normalmente implican reactivos como el dimetilsulfóxido (DMSO) y catalizadores específicos bajo condiciones controladas de temperatura y presión.

Productos Principales: Los principales productos que se forman a partir de estas reacciones son varios derivados de NT-157, que se estudian por sus posibles aplicaciones terapéuticas.

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Montelukast-d6 is frequently employed as an internal standard in pharmacokinetic studies to enhance the accuracy and reliability of drug quantification in biological matrices. Its use allows for precise measurement of montelukast levels in plasma, which is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Method Development

A notable study developed a sensitive LC-ESI-MS/MS method for quantifying montelukast in human plasma using this compound as an internal standard. This method demonstrated high specificity and sensitivity with a linear range from 1.0 to 800.0 ng/mL, achieving a correlation coefficient (r²) ≥ 0.9996 . The method was validated through various stability studies, confirming the reliability of this compound in clinical settings.

| Parameter | Value |

|---|---|

| Linear Range | 1.0 - 800.0 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.9996 |

| Intraday Precision | 1.91% - 7.10% |

| Inter-day Precision | 3.42% - 4.41% |

Clinical Applications

Montelukast is widely recognized for its role in managing asthma and allergic rhinitis. The incorporation of this compound in clinical studies aids in evaluating the pharmacokinetics of montelukast under various dosing regimens.

Bioequivalence Studies

In bioequivalence studies, this compound has been utilized to compare the pharmacokinetic profiles of different formulations of montelukast. For instance, one study assessed the bioavailability of montelukast using a novel mucoadhesive film formulation, highlighting improvements in drug absorption compared to traditional tablet forms . The study measured drug concentrations using LC-MS/MS with this compound as an internal standard.

| Formulation Type | Bioavailability Improvement |

|---|---|

| Traditional Tablets | Inconsistent uptake |

| Mucoadhesive Films | Enhanced absorption |

Safety and Efficacy Evaluations

Montelukast has been associated with various neuropsychiatric side effects, necessitating thorough evaluations of its safety profile. This compound plays a crucial role in these assessments by providing accurate quantification methods to analyze drug exposure levels.

Neuropsychiatric Risk Assessment

The FDA has reported cases linking montelukast to neuropsychiatric events, including suicidal ideation . Studies employing this compound have facilitated investigations into these adverse effects by allowing researchers to correlate plasma levels with reported symptoms.

Case Studies

Several case studies illustrate the utility of this compound in clinical research:

High-Dose Oral Administration Study

A pilot study investigated the peak plasma concentration after high-dose oral administration of montelukast, utilizing this compound for accurate measurement . Results indicated significant variability in drug exposure among participants, underscoring the importance of individualized treatment approaches.

Development of New Formulations

Research on a novel mucoadhesive film formulation demonstrated improved pharmacological features and bioavailability compared to traditional tablets . The study utilized this compound to ensure precise quantification during pharmacokinetic assessments.

Mecanismo De Acción

NT-157 ejerce sus efectos al dirigirse e inhibir las vías de señalización de IRS-1/2 y Stat3 . El compuesto induce la fosforilación de serina de IRS-1/2, lo que lleva a su degradación e inhibición subsiguiente de la señalización aguas abajo . Esto da como resultado una reducción de la proliferación, supervivencia y metástasis de las células cancerosas . Además, se ha demostrado que NT-157 modula otras vías de señalización, como las cinasas de la familia Src y p38 MAPK, contribuyendo aún más a sus efectos anticancerígenos .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Montelukast-d6 is part of a broader family of Montelukast derivatives and isotopologues, each serving distinct roles in research and drug development. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of this compound and Related Compounds

Key Differentiators :

Isotopic Labeling :

- This compound (deuterium) and Montelukast-¹⁴C₂ (carbon-14) serve distinct analytical purposes. Deuterium labeling minimizes metabolic interference, making this compound ideal for LC-MS/MS , while ¹⁴C labeling tracks drug disposition in radiolabeled studies .

- Montelukast Acyl-β-D-glucuronide-d6 combines deuterium labeling with glucuronic acid conjugation, enabling precise tracking of phase II metabolism .

Pharmacological vs. Analytical Use :

- Montelukast Sodium is therapeutically active, whereas this compound is exclusively analytical. The deuterated form’s 0.8–1.2% mass shift in LC-MS/MS ensures baseline separation from the parent compound, reducing ion suppression .

Structural Modifications :

- Montelukast Dicyclohexylamine includes a counterion (dicyclohexylamine) to enhance stability and solubility in reference materials .

This compound in Bioequivalence Studies

In a 2015 bioequivalence study, this compound demonstrated robust performance as an internal standard. The study achieved a limit of quantification (LOQ) of 6.098 ng/mL for Montelukast in human plasma, with a mobile phase pH of 4.30 ± 0.2 and ACE 5 CN column chromatography . The deuterated internal standard corrected for matrix effects, ensuring <15% variability in inter-day precision .

Role in CYP Enzyme Profiling

This compound was critical in identifying cytochrome P450 (CYP) isoforms involved in Montelukast metabolism. Studies confirmed CYP2C8 as the primary enzyme responsible for Montelukast oxidation, with negligible contributions from CYP3A4 . This finding has implications for drug-drug interaction risks in patients on CYP2C8 inhibitors (e.g., gemfibrozil).

Comparative Stability Data

- Thermal Stability : this compound remains stable at -20°C for >24 months, whereas Montelukast Acyl-β-D-glucuronide-d6 degrades rapidly at room temperature, requiring storage at -80°C .

Actividad Biológica

Montelukast-d6, a deuterated form of the leukotriene receptor antagonist montelukast, is primarily utilized as an internal standard in pharmacokinetic studies. This compound has gained attention due to its role in quantifying montelukast levels in biological samples, particularly in the context of asthma and allergic conditions. The following sections detail its biological activity, pharmacokinetics, and relevant case studies.

Montelukast acts as a selective antagonist for the cysteinyl leukotriene receptor 1 (CysLT1). By blocking the action of leukotrienes D4, C4, and E4, it reduces bronchoconstriction and inflammation associated with asthma and allergic rhinitis. The potency of this compound as a CysLT1 antagonist is demonstrated by its IC50 value of 4.9 nM in human embryonic kidney cells (HEK293) expressing the receptor, while it shows significantly lower affinity for CysLT2 receptors (IC50 > 10,000 nM) .

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied. A recent pilot study investigated the plasma concentration-time profiles following administration of high doses of montelukast. Key parameters from this study are summarized in Table 1.

| Parameter | Mean (SD) | Median | Range |

|---|---|---|---|

| Dose (mg/kg) | 1.0 (0.4) | 0.8 | 0.5 – 1.8 |

| (hours) | 2.9 (0.7) | 3.0 | 2.0 – 4.0 |

| (ng/ml) | 1,620 (1,196) | 1,378 | 16 – 4,895 |

| AUC last (ngxhr/ml) | 3,579 (2,505) | 2,924 | 32 – 9,017 |

The study indicated a moderate to slow absorption rate with high inter-individual variability in peak plasma concentrations (), highlighting the complexities involved in drug metabolism and response among different patients .

Clinical Studies and Efficacy

Montelukast has been shown to be effective in various clinical settings:

- Asthma Management : Montelukast is widely recognized for its role as a maintenance treatment for asthma. It is particularly beneficial for children with mild asthma and can serve as an add-on therapy for patients inadequately controlled on inhaled corticosteroids (ICS). Clinical efficacy has been supported by systematic reviews and meta-analyses .

- Allergic Rhinitis : In addition to asthma, montelukast is indicated for the relief of symptoms associated with seasonal allergies. Its effectiveness in reducing nasal congestion and other symptoms has been documented in several studies .

Case Studies

A notable clinical trial analyzed the bioequivalence of two formulations of montelukast using this compound as an internal standard. The study involved plasma sample analysis from participants receiving both test and reference formulations. Key findings included:

- Peak plasma concentrations were comparable between formulations with no significant differences observed.

- Statistical analysis showed test/reference ratios for AUC0-36h at 102.458 and Cmax at 93.490 .

This study underscores the utility of this compound in pharmacokinetic assessments and its importance in ensuring accurate drug quantification.

Safety Profile

Montelukast is generally well tolerated; however, it is associated with certain side effects such as headaches and gastrointestinal disturbances. More serious adverse effects have been reported infrequently but include hypersensitivity reactions and potential mood changes . A comprehensive review highlighted that while montelukast is effective for many patients, there exists considerable interindividual variability in efficacy, necessitating further research into genetic factors influencing drug response .

Q & A

Basic Research Questions

Q. What is the role of Montelukast-d6 in pharmacokinetic and pharmacodynamic studies?

this compound, a deuterated isotopologue of Montelukast, is primarily used as an internal standard in mass spectrometry-based assays to improve quantification accuracy. Its near-identical chemical properties to non-deuterated Montelukast minimize matrix effects while allowing distinct mass-to-charge (m/z) separation during analysis. Researchers should validate its stability under experimental conditions (e.g., plasma, tissue homogenates) and ensure its chromatographic separation from the analyte to avoid isotopic interference .

Q. How can researchers optimize the synthesis of this compound for high isotopic purity?

Synthesis typically involves deuterium incorporation at specific positions (e.g., methyl groups) via catalytic exchange or deuterated reagent use. Key steps include:

- Purification via preparative HPLC to remove non-deuterated impurities.

- Characterization using H-NMR to confirm deuterium enrichment (>98%) and LC-MS/MS to verify isotopic purity.

- Stability testing under storage conditions (e.g., -80°C, inert atmosphere) to prevent back-exchange or degradation .

Q. What analytical methodologies are recommended for quantifying this compound in biological matrices?

LC-MS/MS with multiple reaction monitoring (MRM) is the gold standard. Method optimization requires:

- Column selection (e.g., C18 for lipophilic retention).

- Ionization parameters (ESI+ for protonated molecular ions).

- Validation of linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines.

- Cross-validation against non-deuterated Montelukast to confirm absence of cross-talk .

Advanced Research Questions

Q. What experimental design challenges arise when studying this compound in in vivo models?

Challenges include:

- Deuterium isotope effects : Even minor kinetic isotope effects (KIEs) may alter metabolic pathways, requiring comparative pharmacokinetic studies between deuterated and non-deuterated forms.

- Tracer specificity : Ensure this compound does not interfere with endogenous leukotriene pathways in disease models (e.g., asthma, allergies).

- Dose calibration : Adjust for molecular weight differences (6 Da) when preparing equimolar solutions .

Q. How can researchers resolve contradictions in reported stability data for this compound across studies?

Contradictions often stem from:

- Matrix variability : Stability in plasma vs. tissue homogenates may differ due to enzymatic activity.

- Analytical variability : Validate methods using harmonized protocols (e.g., ISTAP guidelines).

- Environmental factors : Control light exposure, temperature, and freeze-thaw cycles during storage. A meta-analysis of experimental conditions (pH, storage duration) can identify confounding variables .

Q. What methodological considerations are critical for cross-species comparative studies using this compound?

- Species-specific metabolism : Rodents may exhibit faster clearance than primates, requiring adjusted sampling timepoints.

- Deuterium retention : Monitor for in vivo back-exchange (e.g., via H-NMR of excreted metabolites).

- Tissue distribution : Use autoradiography or whole-body imaging to compare deuterated vs. non-deuterated tracer localization .

Q. Methodological Frameworks

Q. How should researchers design longitudinal studies to assess this compound’s metabolic stability?

- Sampling strategy : Collect timepoints covering absorption, distribution, and elimination phases (e.g., 0.5, 2, 8, 24 hours post-dose).

- Data normalization : Use area-under-the-curve (AUC) ratios (this compound vs. non-deuterated) to control for inter-subject variability.

- Statistical models : Apply nonlinear mixed-effects modeling (NONMEM) to account for sparse sampling in preclinical models .

Q. What strategies mitigate bias in this compound data interpretation during in vitro assays?

- Blinded analysis : Separate personnel for sample preparation and data processing.

- Replicate experiments : Include ≥3 technical replicates to identify outlier runs.

- Negative controls : Use deuterated solvents or matrices to confirm absence of background interference .

Propiedades

IUPAC Name |

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-/m1/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHDWCPVSPXUMX-ZCAOFVIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.